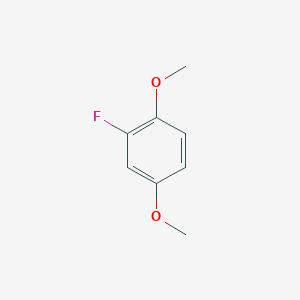

1,4-Dimethoxy-2-fluorobenzene

Vue d'ensemble

Description

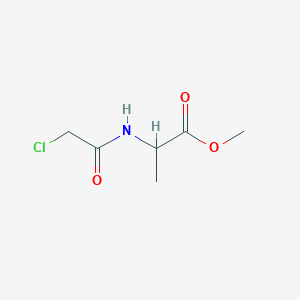

1,4-Dimethoxy-2-fluorobenzene is a synthetic molecule that belongs to the class of halides . It is used as a ligand in X-ray crystallography and has been shown to have anti-cancer properties . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

1,4-Dimethoxy-2-fluorobenzene can be prepared by reacting primary amines with chloroformates in the presence of bases at temperatures between -20 °C and 100 °C . Another synthesis method involves the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .Molecular Structure Analysis

The molecular formula of 1,4-Dimethoxy-2-fluorobenzene is C8H9FO2, and its molecular weight is 156.15 . The InChI code is 1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 .Chemical Reactions Analysis

In a Friedel-Crafts Alkylation reaction, 1,4-dimethoxybenzene can be reacted with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid. The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .Physical And Chemical Properties Analysis

1,4-Dimethoxy-2-fluorobenzene is a white crystalline low melting solid . It has a melting point of 23-26 °C, a boiling point of 119-121°C at 40mm, and a flash point of 119-121°C/40mm . It is insoluble in water . Its density is estimated to be 1.1375 , and its refractive index is 1.5038 .Applications De Recherche Scientifique

Organic Synthesis

1,4-Dimethoxy-2-fluorobenzene is used as an important raw material and intermediate in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new materials and pharmaceuticals.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

1,4-Dimethoxy-2-fluorobenzene is also used in the production of agrochemicals . It can be used to synthesize pesticides, herbicides, and other agricultural chemicals, helping to improve crop yields and food production.

Dyestuff

In the dyestuff industry, 1,4-Dimethoxy-2-fluorobenzene is used as a raw material . It can be used to produce various dyes, contributing to the creation of vibrant and long-lasting colors.

Safety and Hazards

1,4-Dimethoxy-2-fluorobenzene is classified as an irritant. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers The relevant papers related to 1,4-Dimethoxy-2-fluorobenzene can be found in the references .

Mécanisme D'action

Target of Action

1,4-Dimethoxy-2-fluorobenzene, also known as 2-Fluoro-1,4-dimethoxybenzene, is a synthetic molecule that is primarily used as an intermediate in organic synthesis

Mode of Action

The mode of action of 1,4-Dimethoxy-2-fluorobenzene is primarily through its reactivity in chemical reactions. As an aromatic compound, it can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Result of Action

The primary result of the action of 1,4-Dimethoxy-2-fluorobenzene is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of phosphine ligands . The specific results of its action would depend on the particular reactions it is used in.

Propriétés

IUPAC Name |

2-fluoro-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCYZVMZKSOPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232021 | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethoxy-2-fluorobenzene | |

CAS RN |

82830-49-7 | |

| Record name | 2-Fluoro-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82830-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,4-Dimethoxy-2-fluorobenzene in organic synthesis?

A1: 1,4-Dimethoxy-2-fluorobenzene serves as a valuable precursor in synthesizing various organic compounds. Specifically, it acts as a benzyne precursor, facilitating the creation of 2,3-disubstituted hydroquinones or benzoquinones []. Additionally, it plays a crucial role in synthesizing naphthalenes or anthracenes []. These functionalities highlight its versatility in constructing diverse molecular structures.

Q2: How is 1,4-Dimethoxy-2-fluorobenzene typically synthesized?

A2: There are a couple of established methods for synthesizing 1,4-Dimethoxy-2-fluorobenzene. One common approach involves fluorinating 1,4-dimethoxybenzene using N-fluoro-o-benzene-disulfonimide []. Another method involves a multistep process starting with 2-fluorophenol, which undergoes oxidation followed by methylation to yield the desired product [].

Q3: Are there any known derivatives of 1,4-Dimethoxy-2-fluorobenzene and what are their properties?

A3: Yes, one known derivative is 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. This compound has been successfully synthesized by reacting commercially available 1,4-Dimethoxy-2-fluorobenzene with nitric acid, resulting in a high yield of 90% []. Its structure has been confirmed through X-ray crystallography, and further characterization has been conducted using techniques like 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)

![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)

![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)